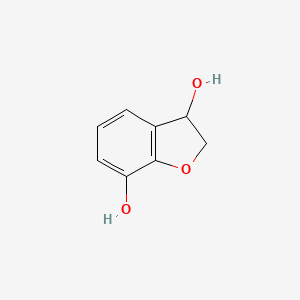

2,3-Dihydrobenzofuran-3,7-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-3,7-diol |

InChI |

InChI=1S/C8H8O3/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,9-10H,4H2 |

InChI Key |

XLIPIAHSPXPXKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 3,7 Diol and Its Derivatives

Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Skeleton

The assembly of the 2,3-dihydrobenzofuran core can be broadly categorized into intramolecular and intermolecular strategies. thieme-connect.com These approaches leverage a variety of reaction types, from metal-catalyzed cross-couplings to organocatalytic and photochemical methods, to construct the key bonds of the heterocyclic ring. rsc.org

Intramolecular Cyclization Reactions and their Mechanistic Insights

Intramolecular cyclization represents a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, often providing high levels of regio- and stereocontrol. These reactions typically involve the formation of a key bond—be it C-O, C-C, or C-H activation—to close the five-membered ring.

Transition metal catalysis has emerged as a cornerstone for the synthesis of complex molecules, and the construction of dihydrobenzofurans is no exception. nih.gov Rhodium and palladium catalysts, in particular, have been extensively utilized for their ability to facilitate a diverse range of transformations.

Rhodium(III)-Catalyzed C-H Activation:

Rhodium(III)-catalyzed C-H activation has proven to be a highly effective and atom-economical method for the synthesis of dihydrobenzofurans. nih.gov This approach typically involves the use of a directing group to guide the catalyst to a specific C-H bond for activation, followed by annulation with a coupling partner. For instance, N-phenoxyacetamides have been successfully employed as substrates, where the acetamido group directs the Rh(III) catalyst to the ortho-C-H bond of the phenoxy group. organic-chemistry.orgorganic-chemistry.org Subsequent reaction with various coupling partners, such as 1,3-dienes or alkynyloxiranes, leads to the formation of the dihydrobenzofuran ring through a [3+2] annulation process. acs.orgorganic-chemistry.orgorganic-chemistry.org

This redox-neutral process is characterized by its chemoselectivity and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves a reversible C-H metalation to form a rhodacycle intermediate, followed by regioselective insertion of the coupling partner and subsequent reductive elimination to furnish the dihydrobenzofuran product. organic-chemistry.org

| Catalyst System | Substrates | Key Features |

| [CpRhCl2]2/NaOAc | N-phenoxyacetamides and 1,3-dienes | Redox-neutral [3+2] annulation, good functional group compatibility. organic-chemistry.orgorganic-chemistry.org |

| CpRh(III) | N-aryloxyamides and alkynyloxiranes | Regio- and stereoselective, forms products with an exocyclic allylic alcohol. acs.org |

| [Cp*RhCl2]2/NaOAc | N-phenoxy amides and propargylic monofluoroalkynes | C-H activation/[3+2] annulation to form α-quaternary carbon-containing products. nih.gov |

Palladium-Catalyzed Heck/Tsuji-Trost Reactions:

Palladium catalysis offers a powerful and versatile platform for the synthesis of 2,3-dihydrobenzofurans, particularly through cascade reactions that combine multiple bond-forming events in a single operation. rsc.org The asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes is a notable example, providing enantioselective access to chiral substituted 2,3-dihydrobenzofurans. nih.govacs.orgorganic-chemistry.org This reaction proceeds with excellent regio- and enantiocontrol, demonstrating high functional group tolerance and scalability. nih.govorganic-chemistry.org

The mechanism involves an initial intramolecular Heck reaction to form a σ-alkylpalladium intermediate, which then undergoes a Tsuji-Trost-type allylic substitution. rsc.org The choice of ligand is crucial for achieving high enantioselectivity. nih.gov Other palladium-catalyzed methods include intramolecular C(sp³)–H and C(sp²)–H bond activation of alkyl phenyl ethers and sequential Heck couplings of olefin-tethered aryl iodides with various partners. rsc.orgnih.gov

| Catalyst System | Substrates | Key Features |

| Pd/TY-Phos | o-bromophenols and 1,3-dienes | Highly enantioselective Heck/Tsuji-Trost reaction. nih.govacs.orgorganic-chemistry.org |

| Pd2(dba)3·CHCl3/N-Me–Xu3 | Aryl iodide-joined alkenes and o-alkynylanilines | Enantioselective Heck/Cacchi reactions for polycyclic products. rsc.org |

| Pd(PhCN)2Cl2/Cy2NMe | Olefin-tethered aryl iodides and α,β-unsaturated ketones/styrenes | Sequential Heck couplings for 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov |

In recent years, there has been a growing interest in developing more sustainable and environmentally benign synthetic methods. Organocatalysis and metal-free approaches have emerged as powerful alternatives to traditional metal-catalyzed reactions for the synthesis of dihydrobenzofurans. rsc.orgrsc.org

Fluoride-Induced Desilylation:

A notable metal-free method involves the fluoride-induced desilylation of silyl-protected precursors to generate reactive intermediates in situ. organic-chemistry.orgorganic-chemistry.org For example, the treatment of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) with a fluoride (B91410) source triggers desilylation, leading to the formation of an o-quinone methide intermediate. organic-chemistry.orgacs.orgacs.org This intermediate can then be trapped by various nucleophiles, followed by an intramolecular 5-exo-tet cyclization to afford 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.orgacs.org This one-pot process is regioselective and allows for the introduction of a variety of substituents at the 3-position. organic-chemistry.org

Aminoboronic Acid Catalysis:

Bifunctional aminoboronic acids have been shown to catalyze the intramolecular oxa-Michael reaction of α,β-unsaturated carboxylic acids. organic-chemistry.orgacs.org This organocatalytic approach combines an arylboronic acid with a chiral aminothiourea to achieve enantioselective conversions, affording chiral dihydrobenzofurans in high yields and with excellent enantiomeric excess. organic-chemistry.orgjst.go.jp The boronic acid is thought to activate the carboxylic acid, while the aminothiourea controls the stereochemistry of the cyclization. jst.go.jp

Radical-Mediated Processes:

Radical-mediated cyclizations offer another metal-free pathway to dihydrobenzofurans. nih.govfrontiersin.org These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. nih.govrsc.orgrsc.org For instance, the reaction of m-allyloxy aryl triflates with a stable radical like TEMPO can lead to the formation of aryl radicals, which then undergo cyclization to form dihydrobenzofuran derivatives. nih.govfrontiersin.org Another strategy involves the visible-light photoredox-catalyzed generation of carbon radicals, which can then mediate the formation of o-quinone methides from 2-vinyl phenols, leading to trifluoromethylated 2,3-dihydrobenzofurans. rsc.orgrsc.org

Photochemical and electrochemical methods represent green and sustainable strategies for the synthesis of dihydrobenzofurans, often proceeding under mild conditions without the need for harsh reagents. rsc.org

Photochemical Synthesis:

Photochemical reactions can be used to initiate cyclizations that would be difficult to achieve under thermal conditions. nih.govacs.org A recent example is the light-mediated, gold-catalyzed atom transfer radical addition (ATRA) of haloalkanes to alkenes. nih.govacs.org This method was applied to a cascade-like cyclization of ortho-allylphenols to produce functionalized dihydrobenzofurans in high yields. nih.govacs.org Metal-free photochemical approaches have also been developed, such as the flow photolysis of aryldiazoacetates, which leads to C-H insertion to form the dihydrobenzofuran scaffold. rsc.org

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. nih.govjst.go.jpthieme-connect.comthieme-connect.com The anodic oxidation of phenols can generate phenoxy cations or carbon radicals, which can then react with alkenes in a [3+2] cycloaddition to form dihydrobenzofurans. nih.govjst.go.jpnih.govscispace.comrsc.org This approach allows for the synthesis of C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives, which can be difficult to access through other intermolecular methods. nih.govscispace.comrsc.org Another electrochemical strategy involves the anodic oxidative selenenylation of 2-(2-arylallyl)phenols with diselenides to produce selenyl-dihydrobenzofurans. thieme-connect.comthieme-connect.com

| Method | Key Features |

| Photochemical Gold-Mediated ATRA | Mild conditions, cascade cyclization of ortho-allylphenols. nih.govacs.org |

| Flow Photolysis of Aryldiazoacetates | Metal-free, C-H insertion to form dihydrobenzofurans. rsc.org |

| Electrooxidative [3+2] Annulation | Anodic oxidation of phenols, synthesis of C3-functionalized derivatives. nih.govscispace.comrsc.org |

| Electrochemical Oxyselenenylation | Anodic oxidative selenenylation of 2-allylphenols. thieme-connect.comthieme-connect.com |

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular reactions provide a direct and convergent approach to the dihydrobenzofuran skeleton by bringing together two or more components in a single transformation.

Ortho-quinone methides (o-QMs) are highly reactive intermediates that have been widely exploited in the synthesis of oxygen-containing heterocycles. thieme-connect.comorganic-chemistry.orgacs.orgnih.govnih.govsioc-journal.cn They can be generated in situ from a variety of precursors, such as o-hydroxybenzyl alcohols or their derivatives, and readily participate in cycloaddition and annulation reactions.

A common strategy involves the [4+1] annulation of o-QMs with various one-carbon components. For example, the reaction of in situ generated o-QMs with sulfur ylides provides a facile route to trans-2,3-disubstituted dihydrobenzofurans in good to excellent yields. sioc-journal.cn The diastereoselectivity of this reaction is often high, controlled by steric interactions in the transition state. nih.gov This methodology has been extended to the synthesis of trifluoromethyl-containing dihydrobenzofurans by using CF3-substituted o-QMs. nih.gov

Furthermore, a one-pot cascade reaction involving the fluoride-induced desilylation to generate an o-QM, followed by a Michael addition and an intramolecular 5-exo-tet elimination, allows for the regioselective synthesis of trans or cis/trans 2,3-disubstituted 2,3-dihydrobenzofurans. rsc.orgresearchgate.net

Formal [3+2] and [4+1] Cycloaddition Approaches for Benzofuran (B130515) Ring Formation

The construction of the 2,3-dihydrobenzofuran ring system is a critical step in the synthesis of 2,3-Dihydrobenzofuran-3,7-diol. Cycloaddition reactions have emerged as powerful tools for this purpose, offering convergent and efficient pathways to this heterocyclic core. sioc-journal.cnsioc-journal.cn

Formal [3+2] cycloadditions represent a highly effective strategy. These reactions often involve the reaction of a three-atom component with a two-atom partner to assemble the five-membered dihydrobenzofuran ring. A notable example is the asymmetric [3+2] cycloaddition of quinones with electron-rich olefins, catalyzed by chiral phosphoric acids, which provides access to 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. acs.org While this specific example leads to an amino-substituted product, the underlying principle of forming the dihydrobenzofuran core is highly relevant. Another approach involves the reaction of ortho-quinone methides with various stabilized sulfur ylides, which can also afford 2-substituted dihydrobenzofurans. cnr.it

[4+1] cycloaddition reactions provide an alternative and equally potent route to the dihydrobenzofuran skeleton. These reactions typically involve the combination of a four-atom synthon with a one-carbon component. Ortho-quinone methides (o-QMs) are versatile four-atom building blocks in these transformations. cnr.itnih.gov Their reaction with various C1 synthons, such as isocyanides, has been utilized to construct the 2,3-dihydrobenzofuran framework. nih.gov For instance, a scandium(III) triflate mediated formal [4+1] cycloaddition of in situ generated o-QMs with isocyanides has been developed for the synthesis of 2-aminobenzofurans. nih.gov Furthermore, phosphorus(III)-mediated formal [4+1] cycloadditions between o-quinone methides and 1,2-dicarbonyls have been employed to synthesize dihydrobenzofurans bearing a quaternary center at the C2 position. cnr.it A highly diastereo- and enantioselective [4+1] cycloaddition of para-quinone methides with α-halogenated ketones has also been achieved using bifunctional phosphonium (B103445) salt catalysis. cnr.it

More recently, a copper(I)-catalyzed [4+1] cycloaddition of o-QMs with terminal alkynes has been developed, providing a rapid synthesis of 2,3-disubstituted benzofurans. acs.org This method showcases the expanding scope of [4+1] cycloadditions in generating diverse benzofuran structures.

| Cycloaddition Type | Reactants | Catalyst/Mediator | Product Type | Reference |

| Asymmetric [3+2] | Quinones and enecarbamates | Chiral Phosphoric Acid | 3-Amino-2,3-dihydrobenzofurans | acs.org |

| Formal [4+1] | o-Quinone methides and isocyanides | Sc(OTf)₃ | 2-Aminobenzofurans | nih.gov |

| Formal [4+1] | o-Quinone methides and 1,2-dicarbonyls | Phosphorus(III) | 2,2-Disubstituted dihydrobenzofurans | cnr.it |

| Asymmetric [4+1] | p-Quinone methides and α-halogenated ketones | Bifunctional Phosphonium Salt | Functionalized dihydrobenzofurans | cnr.it |

| [4+1] | o-Quinone methides and terminal alkynes | Copper(I) | 2,3-Disubstituted benzofurans | acs.org |

Regioselective and Stereoselective Functionalization for 3,7-Diol Moiety Introduction

Once the 2,3-dihydrobenzofuran core is established, the introduction of the 3,7-diol functionality requires precise control over regioselectivity and stereoselectivity.

Targeted Hydroxylation Strategies on 2,3-Dihydrobenzofuran Systems

Introducing a hydroxyl group at the C7 position of a pre-formed 2,3-dihydrobenzofuran ring often necessitates directed hydroxylation strategies. One approach involves the microbial hydroxylation of substituted phenylacetic acids to introduce a hydroxyl group at a specific position, which can then be elaborated into the dihydrobenzofuran ring. For example, microbial hydroxylation of o-bromophenylacetic acid yields 2-bromo-5-hydroxyphenylacetic acid, a precursor for 4-bromo-2,3-dihydrobenzofuran, which can then be further functionalized. researchgate.net

Enzymatic hydroxylation using cytochrome P450 monooxygenases offers a green and selective alternative. Directed evolution of P450 BM3 has been employed to improve the hydroxylation of various O-heterocycles, including 2,3-dihydrobenzofuran. nih.gov While the primary products of benzo-1,4-dioxane hydroxylation were at the 5- and 6-positions, this approach demonstrates the potential for developing biocatalysts for targeted C-H hydroxylation on the aromatic ring of dihydrobenzofuran systems. nih.gov

Asymmetric Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically pure this compound requires asymmetric methods to control the stereochemistry at the C3 position. Copper-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones has been shown to produce chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. rsc.orgsemanticscholar.org This method provides a direct route to the chiral 3-hydroxy-2,3-dihydrobenzofuran core.

Another strategy involves the asymmetric epoxidation of O-silyl-protected ortho-allylphenols, followed by intramolecular cyclization. This approach can lead to the formation of chiral 2-substituted dihydrobenzofurans and 3-hydroxydihydrobenzopyrans. researchgate.net While not directly yielding the 3,7-diol, the principles of asymmetric induction are applicable.

Furthermore, rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds have been successfully applied in the asymmetric synthesis of the dihydrobenzofuran ring system, which can then be further functionalized. nih.govacs.org

| Method | Key Transformation | Catalyst/Reagent | Product Feature | Reference |

| Microbial Hydroxylation | Hydroxylation of a precursor aromatic acid | Microorganisms | Regioselective hydroxylation | researchgate.net |

| Enzymatic Hydroxylation | C-H hydroxylation of the aromatic ring | Engineered Cytochrome P450 BM3 | Potential for targeted hydroxylation | nih.gov |

| Copper-Catalyzed Asymmetric Addition | Intramolecular addition of aryl pinacolboronic esters | Cu(I) / Chiral Ligand | Chiral 2,3-dihydrobenzofuran-3-ol derivatives | rsc.orgsemanticscholar.org |

| Asymmetric Epoxidation/Cyclization | Enantioselective epoxidation of ortho-allylphenols | Chiral Catalyst | Chiral 2-substituted dihydrobenzofurans | researchgate.net |

| Rhodium-Catalyzed C-H Insertion | Intramolecular C-H insertion of diazo compounds | Rhodium Catalyst | Asymmetric formation of the dihydrobenzofuran ring | nih.govacs.org |

Total Synthesis of Natural Products Incorporating the this compound Motif or Closely Related Structures

The synthetic methodologies described above have been instrumental in the total synthesis of several natural products containing the 2,3-dihydrobenzofuran core. rsc.org While a direct total synthesis of this compound is not prominently featured in the reviewed literature, the synthesis of closely related structures provides valuable insights.

For instance, the total synthesis of (+)-lithospermic acid, an anti-HIV natural product, features a convergent route to a trans-2-aryl-2,3-dihydrobenzo[b]furan-3-carboxylate. acs.org This synthesis highlights a sequence of Sonogashira coupling, Pd(II)-catalyzed carbonylative annulation, and benzofuran reduction. acs.org

The total synthesis of (–)-serotobenine showcases the application of a rhodium carbenoid mediated intramolecular C-H insertion to construct the optically active dihydrobenzofuran ring. acs.org This key step establishes the stereochemistry of the heterocyclic core, which is a common challenge in the synthesis of such natural products.

A review of synthetic approaches to natural products with the 2,3-dihydrobenzofuran skeleton covers a wide range of compounds, including decursivine, linderol A, and pterocarpans, emphasizing the diverse strategies employed for their construction. rsc.org

Sophisticated Analytical Techniques for Structural Elucidation and Characterization of 2,3 Dihydrobenzofuran 3,7 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY/COSY for proton coupling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,3-dihydrobenzofuran-3,7-diol. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of dihydrobenzofuran derivatives, the aromatic protons typically appear in the range of δ 6.5–7.2 ppm, influenced by the dihydroxy substitution. The protons on the dihydrofuran ring are found in the more upfield region, generally between δ 3.2–4.5 ppm. For instance, in related dihydrobenzofuran structures, the hydroxymethine protons (like H-3) and the methylene (B1212753) protons of the furan (B31954) ring show characteristic chemical shifts and coupling constants that help define their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For the parent 2,3-dihydrobenzofuran (B1216630), characteristic signals for the dihydrofuran ring and the fused benzene (B151609) ring are observed. chemicalbook.com In this compound, the presence of hydroxyl groups significantly influences the chemical shifts of the attached carbons. For example, the carbon bearing the hydroxyl group at position 3 (C-3) and the carbons in the aromatic ring attached to the hydroxyl group (C-7) and the ether oxygen (C-7a) would show distinct downfield shifts.

2D NMR Techniques (COSY and NOESY): Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the dihydrofuran ring, helping to confirm their sequence and coupling relationships. It would also show couplings between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. In the context of dihydrobenzofuran neolignans, ROESY (a related experiment) has been used to determine the relative stereochemistry (cis/trans) of substituents on the dihydrofuran ring by observing correlations between protons on the ring and its substituents. researchgate.net

A comprehensive analysis of ¹H, ¹³C, and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure and substitution pattern of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Dihydrobenzofuran Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.2 | 110 - 160 |

| Dihydrofuran Protons | 3.2 - 4.5 | 30 - 80 |

| C-3 (with OH) | ~4.5 - 5.0 | ~70 - 80 |

| C-2 (methylene) | ~3.0 - 4.0 | ~30 - 40 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on related structures.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., LC/ESI-QTOF-MS for degradation product identification)

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular formula and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₈O₃), the theoretical exact mass is 152.0473 g/mol . HRMS can confirm this mass with high precision, which helps to establish the elemental composition.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-QTOF-MS): This powerful hyphenated technique is particularly useful for analyzing complex mixtures and identifying degradation products. LC separates the components of a sample, which are then ionized by ESI and analyzed by the QTOF-MS. The QTOF analyzer provides both high resolution and accurate mass measurements for both precursor and product ions. This is critical for identifying metabolites and degradation products of compounds like carbofuran (B1668357), a pesticide that contains a 2,3-dihydrobenzofuran core. nih.gov For instance, LC/ESI-QTOF-MS can be used to identify phenolic metabolites of carbofuran, demonstrating its utility in tracking the fate of dihydrobenzofuran structures in various matrices. nih.gov

Fragmentation Analysis: Electron ionization (EI) mass spectrometry of related dihydrobenzofuran compounds reveals characteristic fragmentation patterns. For example, the mass spectrum of 2,2-dimethyl-2,3-dihydrobenzofuran-3,7-diol shows a molecular ion peak at m/z 180, with other significant fragments that provide clues about the structure. nih.govnist.gov The fragmentation of this compound would likely involve losses of water, carbon monoxide, and other small neutral molecules, as well as cleavages of the dihydrofuran ring.

Table 2: Key Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Theoretical Exact Mass ( g/mol ) | Key MS Information |

| This compound | C₈H₈O₃ | 152.0473 | HRMS confirms elemental composition. |

| 2,2-Dimethyl-2,3-dihydrobenzofuran-3,7-diol | C₁₀H₁₂O₃ | 180.0786 nih.gov | Molecular ion at m/z 180 observed in EI-MS. nih.govnist.gov |

| Carbofuran (a related pesticide) | C₁₂H₁₅NO₃ | Not applicable | Phenolic metabolites identified using GC/MS and LC-MS. nih.gov |

Infrared (IR) Spectroscopy and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of a 2,3-dihydrobenzofuran derivative will show characteristic absorption bands. For example, the IR spectrum of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol displays absorption bands corresponding to hydroxyl (O-H) and aromatic functionalities. nih.gov For this compound, one would expect to see:

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups.

Absorptions in the 1500-1600 cm⁻¹ range corresponding to C=C stretching vibrations of the aromatic ring.

C-O stretching vibrations for the ether linkage and the alcohol functional groups, typically in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. Raman spectroscopy has been used to distinguish between different structural isomers of phenethylamines containing a 2,3-dihydrofuranyl group. researchgate.net The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the dihydrofuran moiety, providing a vibrational fingerprint of the molecule.

Table 3: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Variable, often weak |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=C (aromatic) | 1500 - 1600 | 1500 - 1600 (strong) |

| C-O (ether, alcohol) | 1000 - 1300 | Variable |

X-ray Crystallography for Precise Molecular Architecture and Conformation Determination

While specific X-ray crystallographic data for this compound was not found in the provided search results, the technique has been successfully applied to various derivatives of 2,3-dihydrobenzofuran. researchgate.netresearchgate.net For example, the crystal structure of a 2-benzoyl-6-morpholino-4,5,7-trifluorobenzofuran derivative revealed the planarity of the benzoyl substituent with the benzofuran (B130515) ring. researchgate.net If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive proof of its molecular structure, including the relative stereochemistry at the chiral center (C-3) if the compound is enantiomerically pure or racemic.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Induced Circular Dichroism (ICD)) for Absolute Configuration Assignment in Chiral Derivatives

Since this compound possesses a chiral center at the C-3 position, chiroptical spectroscopy techniques are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For dihydrobenzofuran neolignans, the signs of the Cotton effects in the ECD spectrum, particularly the ¹Lₐ (220-240 nm) and ¹Lₑ (270-300 nm) bands, are used to assign the absolute configuration. researchgate.net For example, a positive Cotton effect in the ¹Lₑ band region has been correlated with a specific absolute configuration in some dihydrobenzofuran neolignans. researchgate.net The absolute configuration of chiral derivatives can be established by comparing experimental ECD spectra with those calculated using time-dependent density functional theory (TDDFT). nih.gov

Induced Circular Dichroism (ICD): ICD is a technique where a chiral molecule induces a CD signal in an achiral molecule upon complexation. This method has been used to determine the absolute configuration of vicinal diols. rsc.org For this compound, complexation with a chiral auxiliary, such as dimolybdenum tetraacetate, could induce a characteristic CD spectrum that would allow for the assignment of the absolute configuration of the diol moiety. dp.tech

The combination of experimental ECD/ICD data with theoretical calculations provides a powerful tool for the unambiguous assignment of the absolute stereochemistry of chiral this compound derivatives. researchgate.netrsc.org

Computational Chemistry and Theoretical Modeling of 2,3 Dihydrobenzofuran 3,7 Diol

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For 2,3-dihydrobenzofuran (B1216630) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). acs.orggrafiati.com This process minimizes the energy of the molecule to predict key structural parameters such as bond lengths and bond angles. bhu.ac.in

Table 1: Predicted Geometrical Parameters of 2,3-Dihydrobenzofuran Core from DFT Optimization Note: This table presents typical, representative data for a 2,3-dihydrobenzofuran scaffold based on computational studies of related structures. Actual values for 2,3-Dihydrobenzofuran-3,7-diol would require specific calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O (Aromatic Ether) | ~1.37 Å |

| Bond Length | C-O (Dihydrofuran Ring) | ~1.44 Å |

| Bond Length | C-C (Dihydrofuran Ring) | ~1.53 Å |

| Bond Angle | C-O-C (Ether) | ~109° |

| Bond Angle | O-C-C (Dihydrofuran Ring) | ~104° |

| Bond Angle | C-C-C (Dihydrofuran Ring) | ~103° |

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. bhu.ac.inresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. grafiati.comresearchgate.net These descriptors, including electronegativity, chemical hardness, global softness, and the electrophilicity index, provide a quantitative basis for comparing the reactivity of different molecules. bhu.ac.inresearchgate.net For example, FMO analysis has been used to explain the regioselectivity observed in the catalytic reduction of benzofurans to their 2,3-dihydro derivatives. mdpi.com The local electrophilicity, calculated using the Fukui function, can identify the specific atoms within the molecule that are most susceptible to nucleophilic attack. mdpi.com

Table 2: Representative Global Reactivity Descriptors Calculated from FMO Energies Note: These values are illustrative for a dihydrobenzofuran derivative and are derived from methodologies described in cited literature. grafiati.combhu.ac.inresearchgate.net

| Descriptor | Formula | Typical Predicted Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | ~ -6.2 eV |

| LUMO Energy (E_LUMO) | - | ~ -1.6 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.6 eV |

| Ionization Potential (I) | -E_HOMO | ~ 6.2 eV |

| Electron Affinity (A) | -E_LUMO | ~ 1.6 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.9 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.3 eV |

| Global Softness (S) | 1 / (2η) | ~ 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.3 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map the conformational landscape of flexible molecules like this compound, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them.

MD is particularly valuable for understanding how a molecule interacts with its environment, such as a solvent or a biological macromolecule like an enzyme. nih.gov For instance, simulations have been used to explore the interactions between 2,3-dihydrobenzofuran derivatives and the active site of the PDE1B enzyme. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket, providing a dynamic picture of the binding process that is inaccessible to static modeling alone.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in elucidating complex reaction mechanisms, including degradation pathways and the formation of synthesis intermediates. Theoretical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates to predict the most likely reaction pathway. researchgate.net

For example, computational studies have been used to propose the degradation pathway of the pesticide carbofuran (B1668357), where 2,3-dihydro-2,2-dimethyl-benzofuran-3,7-diol is identified as a key degradation product. researchgate.netresearchgate.net Similarly, the mechanisms for synthesizing the 2,3-dihydrobenzofuran core have been investigated computationally. Studies have detailed the free-energy profiles for annulation reactions that form the dihydrobenzofuran ring, providing deeper insight into the mechanistic details and stereoselectivity of the synthesis. researchgate.netfrontiersin.org These approaches can also model the role of catalysts and predict how reaction conditions can be optimized to favor the desired product. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug discovery to correlate the chemical structure of a compound with its biological activity. QSAR models use statistical methods to build mathematical relationships between calculated molecular descriptors (e.g., lipophilicity, molecular volume, electronic properties) and an observed biological effect. ingentaconnect.com A QSAR study on related furanocoumarin derivatives found that properties like lipophilicity (logP), molecular size, and electron-donating ability were significantly correlated with their ability to inhibit cytochrome P450 enzymes. ingentaconnect.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query to screen large databases for new, structurally diverse molecules that could have similar activity. This approach has been successfully applied to identify novel 2,3-dihydrobenzofuran derivatives as potential inhibitors of the PDE1B enzyme, demonstrating its utility in discovering new lead compounds. nih.gov

Table 3: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbofuran |

| 2,3-dihydro-2,2-dimethyl-benzofuran-3,7-diol |

Mechanistic Investigations of Biological Activities of 2,3 Dihydrobenzofuran 3,7 Diol Derivatives

Biochemical Mechanisms of Action at the Molecular Level

Derivatives of 2,3-dihydrobenzofuran (B1216630) have demonstrated a variety of biochemical activities, including enzyme inhibition, receptor modulation, and notable antioxidant and radical-scavenging properties.

Enzyme Inhibition: Certain derivatives of 2,3-dihydrobenzofuran have been identified as potent enzyme inhibitors. For instance, novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov A structure-based design led to a lead compound with an IC50 value of 9.45 μM. nih.gov Further modifications, such as the introduction of substituted benzylidene groups, significantly improved the inhibitory potency, with some derivatives exhibiting IC50 values as low as 0.079 μM. nih.gov Additionally, some 2,3-dihydrobenzofuran derivatives have shown inhibitory activity against 5-lipoxygenase. actascientific.com

Receptor Modulation: The 2,3-dihydrobenzofuran scaffold is a key feature in molecules that can modulate receptor activity. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent antagonists of the serotonin-3 (5-HT3) receptor. nih.gov The affinity for these receptors was high, with one compound displaying a Ki value of 0.055 nM. nih.gov

Antioxidant and Radical Scavenging Properties: The antioxidant capabilities of benzofuran (B130515) derivatives are a significant aspect of their biological profile. These properties are crucial for protecting cells from oxidative stress. Studies have shown that 2,3-dihydro-1-benzofuran derivatives isolated from natural sources exhibit strong scavenging activity against free radicals in vitro. For example, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, isolated from Penicillium citrinum, demonstrated free radical scavenging activity in the 1,1-diphenyl-picryl-hydrazyl (DPPH) assay with an IC20 value of 10.39 μM. nih.gov The antioxidant capacity of related 2-methoxyphenols has also been evaluated through their DPPH radical-scavenging activity. josai.ac.jp

Cellular Level Studies and Identification of Molecular Targets

Investigations at the cellular level have provided further insights into the anti-inflammatory pathways and specific protein interactions of 2,3-dihydrobenzofuran-3,7-diol derivatives.

Anti-inflammatory Pathways: Several studies have highlighted the anti-inflammatory effects of these compounds. Certain derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. cnr.it For instance, new methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and NO levels in LPS-activated U937 cells. cnr.it Similarly, other 2,3-dihydrobenzofuran derivatives have demonstrated the ability to reduce the production of NO in lipopolysaccharide (LPS)-induced RAW264.7 cells. actascientific.comscispace.com These findings suggest that these compounds could be candidates for the development of new anti-inflammatory drugs. cnr.it

Specific Protein Interactions: The interaction of 2,3-dihydrobenzofuran derivatives with specific proteins is a key aspect of their mechanism of action. As mentioned earlier, derivatives have been designed to target and inhibit PARP-1, and crystal structures of these inhibitors bound to the enzyme have provided insights for further development. nih.gov Additionally, some derivatives have been identified as selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain. nih.gov

Structure-Activity Relationship (SAR) Analysis in Mechanistic Biological Contexts

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of 2,3-dihydrobenzofuran derivatives.

In the context of 5-HT3 receptor antagonism, SAR studies revealed that the introduction of methyl groups at the C2 position of the dihydrobenzofuran ring increased pharmacological activity. nih.gov Specifically, dimethyl substitution was more potent than monomethyl or unsubstituted derivatives. nih.gov The stereochemistry at the C2 position also played a role, with the (2S)-methyl group enhancing the activity. nih.gov

For PARP-1 inhibition, SAR studies of 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives showed that modifications at the 2-position of the latter scaffold were particularly effective. nih.gov Substituted benzylidene derivatives at this position were found to be the most potent, with a 3',4'-dihydroxybenzylidene derivative showing a 30-fold improvement in potency. nih.gov Attaching various heterocycles to the benzylidene moiety led to a significant enhancement in PARP-1 inhibition. nih.gov

Role of this compound as Metabolites or Degradation Products in Environmental or Biochemical Systems

This compound and its derivatives can be formed as metabolites or degradation products of other compounds in various systems.

A notable example is the formation of 2,2-dimethyl-2,3-dihydrobenzofuran-3,7-diol as a phenolic metabolite of the carbamate (B1207046) pesticide carbofuran (B1668357). chemicalbook.comlookchem.com When alfalfa containing carbofuran residues was administered to a cow, the residues were metabolized and excreted as sulfates, with the 3,7-diol accounting for 6.4% of the metabolites. nih.gov Similarly, the degradation of carbofuran by pyrite (B73398) has been shown to produce 2,2-dimethyl-2,3-dihydrobenzofuran-3,7-diol as one of the identified products. researchgate.net The broader class of 2,3-dihydrobenzofurans are considered secondary metabolites, which are not essential for metabolism but may act as signaling or defense molecules. hmdb.caebi.ac.uk

Biosynthetic Pathways and Natural Occurrence of Dihydrobenzofuran-3,7-diol Derivatives

The 2,3-dihydrobenzofuran core is a structural motif found in numerous naturally occurring and biologically active molecules, including lignans, neolignans, and alkaloids. mdpi.comnih.gov These compounds are commonly isolated from plants and fungi. mdpi.com

Future Perspectives and Emerging Research Directions in 2,3 Dihydrobenzofuran 3,7 Diol Research

Development of Chemoenzymatic and Biocatalytic Synthetic Routes to Complex Architectures

The synthesis of stereochemically rich and complex molecules containing the 2,3-dihydrobenzofuran (B1216630) core is increasingly leveraging the precision of biological systems. Biocatalytic strategies are emerging as powerful tools for constructing these scaffolds with high degrees of stereoselectivity. nih.govcancer.gov

Researchers have successfully developed a biocatalytic method using engineered myoglobins for the asymmetric cyclopropanation of benzofurans. This approach yields stereochemically dense 2,3-dihydrobenzofurans with exceptional purity (>99.9% de and ee) and on a preparative scale. nih.govrochester.eduresearchgate.net This enzymatic transformation can create complex tricyclic scaffolds, with one reported example featuring five stereogenic centers, highlighting the method's potential for building intricate molecular architectures. cancer.govrochester.edu The use of whole-cell biotransformations further enhances the practicality of this strategy. nih.gov

Chemoenzymatic approaches, which combine traditional chemical reactions with biological catalysis, also offer efficient pathways to optically active 2,3-dihydrobenzofuran derivatives. One such strategy involves an iron(III)-catalyzed cycloaddition followed by a lipase-mediated enantioselective acylation. researchgate.net This combination capitalizes on the benefits of both catalytic domains to produce enantiopure compounds. researchgate.net The development of these enzymatic and chemoenzymatic routes expands the synthetic toolbox, enabling access to novel and complex derivatives of 2,3-dihydrobenzofuran-3,7-diol for further investigation. cancer.govrochester.edu

| Catalytic System | Transformation | Key Features |

| Engineered Myoglobins | Asymmetric benzofuran (B130515) cyclopropanation | High diastereo- and enantioselectivity (>99.9% de/ee); preparative scale; forms complex tricyclic scaffolds. nih.govcancer.govresearchgate.net |

| Iron(III) Salt / Lipase | Cycloaddition / Enantioselective acylation | Chemoenzymatic strategy; produces optically active derivatives; utilizes an economical and less toxic metal. researchgate.net |

| Imine Reductases (IREDs) / ω-Transaminases (ω-TAs) | Asymmetric synthesis of heterocycles | Establishes key stereocenters in related heterocyclic frameworks, demonstrating broader biocatalytic potential. manchester.ac.uk |

Exploration of Advanced Material Science Applications for Dihydrobenzofuran-3,7-diol Architectures

The unique structural and electronic properties of the dihydrobenzofuran scaffold are inspiring its exploration in the field of material science. Derivatives of this core structure are being investigated for their potential in creating advanced functional materials. researchgate.netmdpi.com Research has indicated that specifically substituted benzofuran and dihydrobenzofuran compounds can serve as scaffolds for materials with applications in electronics and optics. researchgate.net

Fluorinated derivatives, for example, have been identified as potential components in the development of:

Soluble semiconductors: Materials crucial for printed and flexible electronics.

Polymers: Introducing the rigid dihydrobenzofuran unit can influence polymer properties. researchgate.net

Blue-light-emitting materials: Important for displays and lighting technologies. researchgate.net

The ability to functionalize the dihydrobenzofuran ring system allows for the fine-tuning of its properties. This versatility makes it a promising building block for designing polymers with specific thermal and mechanical characteristics. bohrium.com While much of the research is in early stages, the dihydrobenzofuran architecture holds promise for the creation of novel materials for a wide range of applications, from energy and water treatment to biomedical devices. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

In the realm of compound design, computational methods such as pharmacophore-based screening, ensemble docking, and molecular dynamics simulations are employed to identify and optimize novel inhibitors for specific biological targets. nih.gov For instance, these techniques have been successfully used to design 2,3-dihydrobenzofuran derivatives as potential inhibitors of the PDE1B enzyme, a target for neurological disorders. nih.gov Similarly, in silico molecular modeling is used to study the interactions of dihydrobenzofuran-based compounds with biological targets like the tyrosine kinase receptor or DNA, helping to rationalize their activity and guide further design. figshare.comresearchgate.net

Elucidation of Novel Biological Signaling Pathways and Target Identification

Research into 2,3-dihydrobenzofuran derivatives has uncovered their potential to modulate a variety of biological signaling pathways implicated in numerous diseases. The scaffold serves as a versatile framework for designing molecules that interact with specific protein targets. mdpi.comnih.gov

One significant area of investigation is neurodegenerative disease. nih.gov Certain natural and synthetic benzofurans have shown neuroprotective properties. nih.gov Specific targets identified for dihydrobenzofuran derivatives include:

Monoamine Oxidase B (MAO-B): An enzyme linked to oxidative stress in Parkinson's and Alzheimer's diseases. mdpi.comnih.gov

Cannabinoid Receptor 2 (CB2): A target for treating neuropathic pain through the suppression of neuroinflammation. nih.gov

Butyrylcholinesterase: An important enzyme in the pathology of Alzheimer's disease. nih.gov

Beyond neuroprotection, these compounds are being explored for their roles in inflammation and cancer. nih.govnih.gov The microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme involved in inflammation, has been identified as a target. nih.gov In oncology, derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is relevant in certain malignant cancers. nih.gov The broad range of biological activities highlights the potential of the 2,3-dihydrobenzofuran core in developing targeted therapeutics. nih.gov

| Biological Target | Associated Disease/Pathway | Potential Therapeutic Application |

| Monoamine Oxidase B (MAO-B) | Neurodegeneration, Oxidative Stress | Parkinson's Disease, Alzheimer's Disease mdpi.comnih.gov |

| Cannabinoid Receptor 2 (CB2) | Neuroinflammation | Neuropathic Pain nih.gov |

| Microsomal Prostaglandin E2 Synthase (mPGES)-1 | Inflammation | Anti-inflammatory agents nih.gov |

| Hypoxia-Inducable Factor (HIF-1) | Carcinogenesis | Anticancer therapy nih.gov |

| Amyloid-β Peptide Aggregation | Alzheimer's Disease Pathogenesis | Neuroprotection nih.gov |

Advancement of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable and environmentally friendly methods for synthesizing 2,3-dihydrobenzofuran derivatives. unife.it These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Recent advancements include:

Visible Light-Mediated Synthesis: A method using blue LED irradiation in a green solvent like ethyl acetate (B1210297) has been developed for the synthesis of chalcogen-containing dihydrobenzofurans. This approach proceeds under mild conditions, avoiding harsh reagents and high temperatures. mdpi.com

Solvent-Free and Metal-Free Reactions: Microwave-assisted, solvent-free synthesis of chalcogenyl-dihydrobenzofurans has been achieved using a simple I2/DMSO catalytic system. nih.govresearchgate.net This method eliminates the need for volatile organic solvents and potentially toxic metal catalysts.

Use of Greener Catalysts: Iron is being explored as an economical and "pollution-free" metal catalyst for key synthetic steps, offering a more sustainable alternative to precious metal catalysts like rhodium or palladium. researchgate.netorganic-chemistry.org

Electrocatalysis and Organocatalysis: Electrocatalytic methods, which use electricity to drive reactions, and organocatalyzed protocols are being developed to construct the dihydrobenzofuran ring system, often under milder and more environmentally benign conditions than traditional methods. nih.gov

These sustainable strategies not only make the synthesis of this compound and its analogs more efficient and cost-effective but also align the research with modern standards of environmental responsibility. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dihydrobenzofuran-3,7-diol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol or water), achieving yields up to 79% under optimized conditions. Key variables include solvent choice, catalyst loading (e.g., Pd(OAc)₂), and reaction temperature . Alternative routes involve oxidative coupling of phenols with alkenes using hexafluoropropan-2-ol as a solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant, yielding substituted benzofurans at room temperature .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of chromatographic (GC/HPLC) and spectroscopic techniques. Purity can be confirmed via GC with flame ionization detection (≥98% purity criteria) . Structural validation requires ¹H/¹³C NMR to resolve diastereotopic protons and confirm the dihydrobenzofuran backbone. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass (e.g., M⁺ = 180.20048) .

Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound relevant to experimental design?

- Data : The compound has a logP of ~1.5 (indicating moderate lipophilicity) and is soluble in polar aprotic solvents like ethyl acetate or DMSO. Its melting point and stability data are limited, but thermal degradation studies (TGA/DSC) are recommended for storage optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2,3-Dihydrobenzofuran derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, metabolite interference). Standardize assays using orthogonal methods:

- In vitro : Compare inhibition constants (Ki) across enzyme isoforms (e.g., cytochrome P450s) using fluorogenic substrates.

- In vivo : Perform pharmacokinetic profiling (plasma half-life, bioavailability) to distinguish intrinsic activity from metabolic artifacts .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Experimental Design : Byproducts like norcoclaurine (m/z 5272) or benzylated tetrahydroisoquinolines (m/z 5256) form via competing pathways. Mitigation strategies include:

- Catalyst tuning : Use Pd/Cu bimetallic systems to suppress oligomerization.

- Solvent engineering : Switch to ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .

Q. How does stereoelectronic modulation of the dihydrofuran ring affect pharmacological activity?

- Methodology : Synthesize analogs with substituents at C-2/C-3 (e.g., dimethyl groups) and assess via:

- Computational modeling : DFT calculations to map electronic effects on binding affinity (e.g., for dihydroorotate dehydrogenase).

- SAR studies : Compare IC₅₀ values against wild-type/mutant enzyme variants to identify critical interactions .

Q. What advanced analytical techniques detect trace degradation products in stored samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.